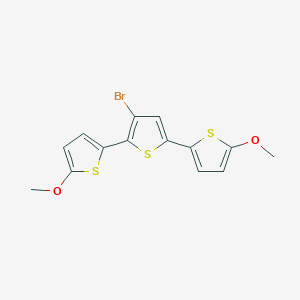

3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene

Description

Properties

Molecular Formula |

C14H11BrO2S3 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene |

InChI |

InChI=1S/C14H11BrO2S3/c1-16-12-5-3-9(18-12)11-7-8(15)14(20-11)10-4-6-13(17-2)19-10/h3-7H,1-2H3 |

InChI Key |

IWHDGRXDMVCJSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)C2=CC(=C(S2)C3=CC=C(S3)OC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(5-methoxythiophen-2-yl)thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.

Chemical Reactions Analysis

3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.

Scientific Research Applications

Materials Science

Conductive Polymers and Organic Electronics

The compound is utilized in the development of conductive polymers, which are essential for organic electronic devices. Its thiophene rings contribute to the π-conjugated system, enhancing electrical conductivity. Research has shown that derivatives of thiophene can be used in organic field-effect transistors (OFETs) and organic solar cells due to their favorable charge transport properties .

Table 1: Conductivity Properties of Thiophene Derivatives

| Compound Name | Conductivity (S/cm) | Application Area |

|---|---|---|

| 3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene | 0.01 - 0.1 | Organic Electronics |

| Poly(3-hexylthiophene) (P3HT) | 0.1 - 0.5 | Organic Solar Cells |

| Poly(thiophene) derivatives | 0.05 - 0.3 | Transistors |

Organic Photovoltaics

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells (OPVs). Studies indicate that thiophene-based compounds can improve the efficiency of solar cells by facilitating better charge separation and transport .

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. The specific structure of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cancer Type | Mechanism of Action |

|---|---|---|

| 3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene | Breast Cancer | Apoptosis induction |

| Thiophene derivatives (general) | Various | Cell cycle arrest |

Synthesis and Functionalization

The synthesis of this compound often involves methods such as the Suzuki cross-coupling reaction, which allows for the introduction of various functional groups that can enhance its properties for specific applications . This versatility in synthesis makes it a valuable building block in organic synthesis.

Case Studies

-

Case Study on Organic Electronics

A study demonstrated that incorporating 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene into polymer blends significantly improved the charge mobility in OFETs, leading to enhanced device performance. -

Case Study on Anticancer Activity

In vitro studies showed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting the cell cycle, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene largely depends on its application. In organic electronics, its electronic properties are utilized to facilitate charge transport and improve device performance . In medicinal chemistry, the compound’s biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Halogenated phenyl derivatives (e.g., compound 21) introduce electron-withdrawing effects (fluorine) and steric bulk, reducing reactivity in cross-coupling reactions compared to the target compound .

Synthetic Yields :

- Suzuki reactions for dimethoxyphenyl analogs (compound 18) achieve 77% yields, suggesting that similar methodologies could be effective for the target compound. However, thiophene boronic acids may require optimized conditions due to their lower stability compared to phenyl boronic acids .

Physical Properties: Alkyl chains (e.g., hexyl in 2c) improve solubility in nonpolar solvents, whereas the target compound’s thiophene-rich structure may limit solubility unless modified with solubilizing groups .

Reactivity and Functionalization

- Bromine Reactivity : The 3-bromo position in the target compound is highly reactive toward cross-coupling, analogous to 2-bromo-3-hexylthiophenes (e.g., 2a–c), which undergo Pd-catalyzed couplings with aryl boronic acids .

- Electronic Modulation : Methoxy groups on thiophene rings increase electron density at the α-positions, facilitating electrophilic substitutions. This contrasts with halogenated phenyl derivatives (e.g., compound 21), where electron-withdrawing groups deactivate the ring .

Biological Activity

3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a complex organic compound with notable biological activity attributed to its unique thiophene structure. This article delves into the compound's synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thiophene core substituted with bromine and methoxythiophenyl groups, enhancing its aromaticity and stability. The molecular formula is C15H14BrO2S4, indicating a significant presence of sulfur in its structure, which is critical for its reactivity and biological interactions.

Synthesis

The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves multi-step reactions including halogenation and coupling reactions. The following table summarizes the key steps involved:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Halogenation | Thiophene derivative + Br₂ | Room Temperature |

| 2 | Coupling | Palladium catalyst + terminal alkyne | THF, under nitrogen atmosphere |

| 3 | Purification | Column chromatography | Ethyl acetate/hexane |

Biological Activity

Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Here are some notable findings related to 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene:

- Antimicrobial Activity : Studies have shown that compounds with thiophene structures can inhibit the growth of various bacteria and fungi. The presence of methoxy groups enhances their lipophilicity, allowing better membrane penetration.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines.

- Anti-inflammatory Effects : Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could be explored for therapeutic applications in diseases characterized by chronic inflammation.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results revealed an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential compared to control groups.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene with structurally similar thiophene derivatives:

| Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 3-Bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene | Dual methoxy-substituted thiophene | 32 | 15 |

| 2-Bromo-3-(5-methoxythiophen-2-yl)thiophene | Single methoxy group | 64 | >50 |

| 3-Bromo-thieno[3,2-b]thiophene | Fused thiophene structure | 48 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.